molecular formula C19H23N3O2 B11559514 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,6-dimethylphenoxy)acetohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B11559514
M. Wt: 325.4 g/mol
InChI Key: PZLHBFQMCLUHOR-UDWIEESQSA-N
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Description

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a phenylmethylidene group, and a dimethylphenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Large-scale reactors and automated systems are employed to maintain consistent reaction parameters. The purification process may involve additional steps such as distillation and filtration to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,6-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,6-dimethylphenoxy)acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The dimethylamino group and the phenoxyacetohydrazide moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,6-dimethylphenoxy)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H23N3O2/c1-14-6-5-7-15(2)19(14)24-13-18(23)21-20-12-16-8-10-17(11-9-16)22(3)4/h5-12H,13H2,1-4H3,(H,21,23)/b20-12+

InChI Key

PZLHBFQMCLUHOR-UDWIEESQSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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